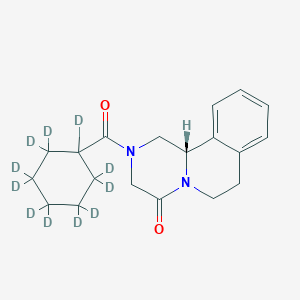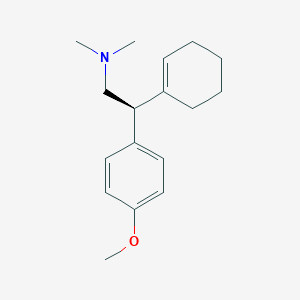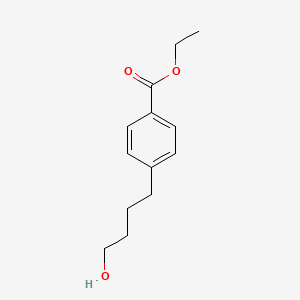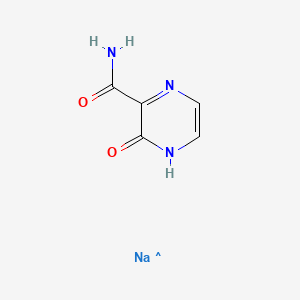
Ret-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-14: est un inhibiteur puissant de la protéine réarrangée lors de la transfection (RET), qui est une tyrosine kinase réceptrice impliquée dans divers processus cellulaires, notamment la croissance et la différenciation cellulaires. Le composé a montré un potentiel significatif dans la recherche sur les tumeurs, en particulier pour cibler les cancers dépendants de RET. This compound est efficace contre de multiples mutations de RET, y compris RET (type sauvage), RET (G810R), RET (V804M), ainsi que la tyrosine kinase de Bruton (BTK) et sa forme mutante BTK (C481S) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de Ret-IN-14 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement la formation d'une structure macrocyclique, qui est cruciale pour son activité inhibitrice. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir que les transformations chimiques souhaitées se produisent efficacement .
Méthodes de production industrielle: La production industrielle de this compound nécessite une mise à l'échelle du processus de synthèse en laboratoire tout en maintenant une pureté et un rendement élevés. Cela implique l'optimisation des conditions de réaction, l'utilisation de réacteurs à grande échelle et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie. Le processus de production doit également respecter les normes réglementaires pour garantir la sécurité et l'efficacité du composé à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions: Ret-IN-14 subit principalement des réactions de substitution en raison de sa structure complexe. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution: Impliquent généralement des nucléophiles ou des électrophiles, en fonction des groupes fonctionnels présents dans this compound.
Réactions d'oxydation: Utilisent souvent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction: Impliquent généralement des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent conduire à des changements dans l'état d'oxydation d'atomes spécifiques au sein de la molécule .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Mécanisme d'action
This compound exerce ses effets en se liant au site actif de la protéine RET, inhibant ainsi son activité de kinase. Cela empêche la phosphorylation des molécules de signalisation en aval, qui sont essentielles à la prolifération et à la survie cellulaires. Le composé cible également BTK et ses formes mutantes, perturbant davantage les voies de signalisation cellulaire impliquées dans la progression du cancer .
Applications De Recherche Scientifique
Ret-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Ret-IN-14 exerts its effects by binding to the active site of the RET protein, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are essential for cell proliferation and survival. The compound also targets BTK and its mutant forms, further disrupting cellular signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Composés similaires :
Selpercatinib: Un autre inhibiteur sélectif de RET avec une grande efficacité dans les cancers dépendants de RET.
Pralsetinib: Similaire au selpercatinib, il cible les mutations et fusions de RET avec une grande sélectivité.
Inhibiteurs multikinase: Ceux-ci incluent des composés comme le cabozantinib et le vandetanib, qui ciblent plusieurs kinases, y compris RET, mais avec moins de sélectivité et une toxicité plus élevée
Unicité de Ret-IN-14: this compound se démarque par sa grande puissance et sa sélectivité pour les protéines RET et BTK, y compris leurs formes mutantes. Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles, offrant des avantages par rapport aux inhibiteurs multikinase moins sélectifs .
Propriétés
Formule moléculaire |
C24H23FN8O4 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
methyl N-[4-[(11S)-19-amino-6-fluoro-11-methyl-14-oxo-10-oxa-2,8,13,17,18,21-hexazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-20-yl]phenyl]carbamate |
InChI |
InChI=1S/C24H23FN8O4/c1-12-8-28-22(34)17-11-30-33-19(26)18(13-3-5-16(6-4-13)31-24(35)36-2)20(32-21(17)33)27-9-14-7-15(25)10-29-23(14)37-12/h3-7,10-12H,8-9,26H2,1-2H3,(H,27,32)(H,28,34)(H,31,35)/t12-/m0/s1 |
Clé InChI |
URGGTFUKULFJKT-LBPRGKRZSA-N |
SMILES isomérique |
C[C@H]1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F |
SMILES canonique |
CC1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)


